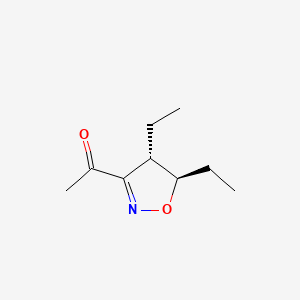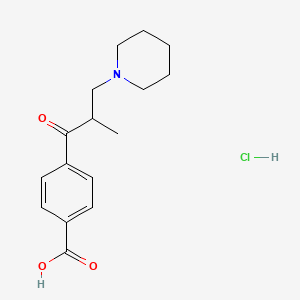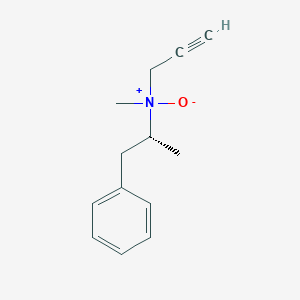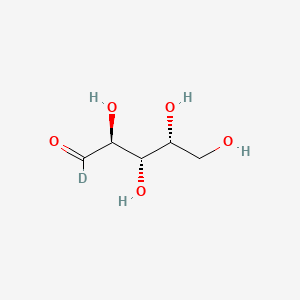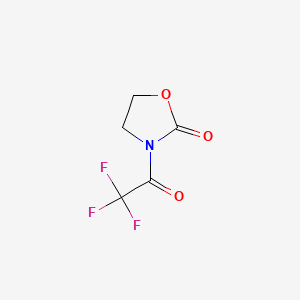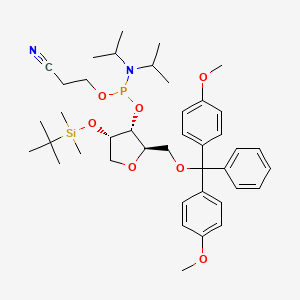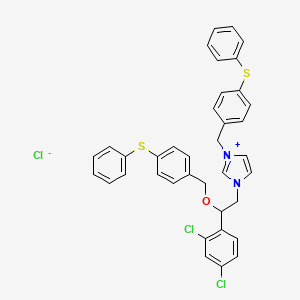
N-(4-Phenylthiobenzyl) Fenticonazole Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a synthetic compound known for its antifungal properties. It is a derivative of fenticonazole, an imidazole antifungal agent used to treat various fungal infections. The compound is characterized by its molecular formula C37H31Cl3N2OS2 and a molecular weight of 690.144 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves multiple steps, starting with the preparation of fenticonazole. The key steps include:
Formation of the imidazole ring: This is achieved through the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base.
Introduction of the phenylthiobenzyl group: This step involves the reaction of fenticonazole with 4-phenylthiobenzyl chloride under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature control, solvent selection, and purification steps to ensure high yield and purity.
Use of industrial reactors: These reactors facilitate large-scale synthesis while maintaining the necessary reaction conditions.
化学反応の分析
Types of Reactions
N-(4-Phenylthiobenzyl) Fenticonazole Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent fenticonazole.
Substitution: The phenylthiobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and sulfones: Formed during oxidation reactions.
Parent fenticonazole: Formed during reduction reactions.
Substituted derivatives: Formed during substitution reactions.
科学的研究の応用
N-(4-Phenylthiobenzyl) Fenticonazole Chloride has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its antifungal activity and potential use in treating fungal infections.
Medicine: Investigated for its therapeutic potential in treating dermatological conditions.
Industry: Used in the formulation of antifungal creams and ointments.
作用機序
The mechanism of action of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves:
Inhibition of ergosterol synthesis: The compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.
Disruption of fungal cell membrane: This leads to increased membrane permeability and ultimately cell death.
類似化合物との比較
Similar Compounds
Fenticonazole: The parent compound, also an imidazole antifungal agent.
Clotrimazole: Another imidazole antifungal with a similar mechanism of action.
Miconazole: An imidazole antifungal used to treat similar infections.
Uniqueness
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is unique due to its enhanced antifungal activity and stability compared to its parent compound, fenticonazole.
特性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWYEIOPNGQEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31Cl3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858309 |
Source


|
| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-92-5 |
Source


|
| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
